molecular formula C7H5NO4 B147310 2-Nitrobenzoic acid CAS No. 552-16-9

2-Nitrobenzoic acid

Cat. No. B147310
CAS RN: 552-16-9
M. Wt: 167.12 g/mol
InChI Key: SLAMLWHELXOEJZ-UHFFFAOYSA-N
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Patent
US07091342B2

Procedure details

In an autoclave, 0.274 g of 2-nitrotoluene, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 2-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt (II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.018 g of NO2 were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 150° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 2-nitrobenzoic acid in 62% yield at 67% conversion of 2-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].ON1C(=O)N(O)C(=O)N(O)C1=O.[C:23]([OH:26])(=[O:25])[CH3:24]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:24]=1[C:23]([OH:26])=[O:25])([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.274 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
0.018 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.003 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.001 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The autoclave was charged with 1 MPa of air
CUSTOM
Type
CUSTOM
Details
placed in a heated oil bath
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool down the reaction mixture quickly

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091342B2

Procedure details

In an autoclave, 0.274 g of 2-nitrotoluene, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 2-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt (II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.018 g of NO2 were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 150° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 2-nitrobenzoic acid in 62% yield at 67% conversion of 2-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].ON1C(=O)N(O)C(=O)N(O)C1=O.[C:23]([OH:26])(=[O:25])[CH3:24]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:24]=1[C:23]([OH:26])=[O:25])([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.274 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
0.018 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.003 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.001 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The autoclave was charged with 1 MPa of air
CUSTOM
Type
CUSTOM
Details
placed in a heated oil bath
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool down the reaction mixture quickly

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.